molecular formula C14H24N4O B14962692 6-(3-Methylbutyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

6-(3-Methylbutyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

Cat. No.: B14962692
M. Wt: 264.37 g/mol
InChI Key: FPIFPJMSRXKECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-METHYLBUTYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydropyrimidinone core, a methylbutyl side chain, and a methylpiperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-METHYLBUTYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the methylbutyl and methylpiperazine groups. Common reagents used in these reactions include various alkylating agents, bases, and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(3-METHYLBUTYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6-(3-METHYLBUTYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-METHYLBUTYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-(3-METHYLBUTYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE: shares structural similarities with other dihydropyrimidinone derivatives and piperazine-containing compounds.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: are similar compounds with potential anti-tubercular activity.

Uniqueness

The uniqueness of 6-(3-METHYLBUTYL)-2-(4-METHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

4-(3-methylbutyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H24N4O/c1-11(2)4-5-12-10-13(19)16-14(15-12)18-8-6-17(3)7-9-18/h10-11H,4-9H2,1-3H3,(H,15,16,19)

InChI Key

FPIFPJMSRXKECH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C

Origin of Product

United States

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